Sodium N-lauroylserine

Descripción general

Descripción

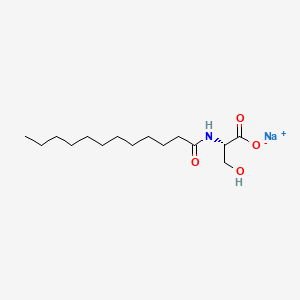

Sodium N-lauroylserine is a surfactant compound with the molecular formula C15H28NNaO4. It is an anionic surfactant derived from lauric acid and serine, a naturally occurring amino acid. This compound is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it useful in various applications, including detergents, cosmetics, and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Sodium N-lauroylserine typically involves the reaction of lauric acid with serine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate lauroyl chloride, which then reacts with serine to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced through a two-step process. First, lauric acid is esterified with methanol in the presence of a catalyst like sodium bisulfate monohydrate to form methyl laurate. This intermediate is then reacted with sodium serinate in the presence of sodium methoxide to yield this compound . This method is advantageous as it avoids the use of toxic solvents and minimizes side reactions, resulting in a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Sodium N-lauroylserine undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form lauric acid and serine.

Hydrolysis: In the presence of water and heat, it can hydrolyze back to lauric acid and serine.

Oxidation and Reduction: It can undergo oxidation to form lauric acid derivatives and reduction to form alcohol derivatives.

Common Reagents and Conditions:

Neutralization: Typically involves acids like hydrochloric acid under mild conditions.

Hydrolysis: Requires water and heat, often under acidic or basic conditions.

Oxidation: Uses oxidizing agents like potassium permanganate.

Reduction: Uses reducing agents like lithium aluminum hydride.

Major Products:

Neutralization: Lauric acid and serine.

Hydrolysis: Lauric acid and serine.

Oxidation: Lauric acid derivatives.

Reduction: Alcohol derivatives of lauric acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sodium N-lauroylserine has been investigated for its potential in drug formulation and delivery systems due to its surfactant properties.

- Drug Solubilization : It enhances the solubility of poorly soluble drugs, improving bioavailability. A study demonstrated that this compound could effectively solubilize hydrophobic drugs, allowing for better absorption in the gastrointestinal tract .

- Stabilization of Emulsions : This compound is used to stabilize emulsions in pharmaceutical formulations. Its ability to reduce surface tension aids in maintaining the stability of emulsified products, which is crucial for topical creams and ointments .

- Controlled Release Systems : Research indicates that this compound can be utilized in controlled-release drug delivery systems. Its surfactant nature allows for the modulation of drug release rates, enhancing therapeutic efficacy .

Cosmetic Industry Applications

In cosmetics, this compound serves multiple functions:

- Emulsifier : It acts as an effective emulsifying agent, allowing for the mixing of oil and water phases in creams and lotions. This property is essential for creating stable cosmetic formulations .

- Skin Conditioning Agent : The compound has moisturizing properties that benefit skin health. It can improve skin hydration and texture, making it a popular ingredient in skincare products .

- Foaming Agent : this compound contributes to the foaming characteristics of shampoos and body washes, enhancing user experience during application .

Food Industry Applications

This compound finds applications in food processing as well:

- Food Emulsifier : It is used as an emulsifier in various food products, helping to stabilize mixtures that would otherwise separate. This is particularly useful in salad dressings and sauces .

- Flavor Carrier : The compound can act as a flavor carrier, enhancing the delivery of flavors in processed foods. Its surfactant properties allow for better dispersion of flavor compounds within food matrices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Sodium N-lauroylserine is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. This property is particularly useful in detergents and cleaning agents. Additionally, its amphiphilic nature enables it to form micelles, which can encapsulate hydrophobic molecules, making it an effective agent in drug delivery systems .

Comparación Con Compuestos Similares

Sodium lauroyl sarcosinate: Another anionic surfactant with similar properties but derived from sarcosine instead of serine.

Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products, known for its strong cleaning properties but higher irritation potential.

Sodium cocoyl isethionate: A milder surfactant used in personal care products, derived from coconut oil and isethionic acid.

Uniqueness: Sodium N-lauroylserine stands out due to its mildness and biodegradability, making it suitable for use in sensitive skin formulations and environmentally friendly products. Its ability to form stable micelles also makes it a valuable compound in drug delivery research.

Actividad Biológica

Sodium N-lauroylserine is a surfactant derived from the acylation of serine with lauric acid. This compound has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals, cosmetics, and biocatalysis. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its zwitterionic nature, which plays a crucial role in its biological interactions. The structure consists of a lauric acid chain linked to the amino acid serine, imparting both hydrophilic and lipophilic properties that enhance its surfactant capabilities.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that acylated amino acids can disrupt bacterial membranes, leading to cell lysis. A study highlighted that this compound demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Cytotoxicity and Cell Viability

While exploring its cytotoxic effects, studies have shown that this compound can induce apoptosis in cancer cell lines while maintaining low toxicity in normal cells. For instance, a study on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) without adversely affecting non-cancerous cell lines .

Role in Drug Delivery Systems

This compound's surfactant properties make it an excellent candidate for drug delivery applications. Its ability to enhance solubility and bioavailability of hydrophobic drugs has been demonstrated in various formulations. For example, encapsulating anti-cancer agents within this compound micelles improved therapeutic efficacy while minimizing side effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard surfactants like sodium dodecyl sulfate (SDS). Results indicated that this compound had lower hemolytic activity while maintaining comparable antimicrobial effectiveness, suggesting its potential as a safer alternative in clinical settings .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed selective cytotoxicity towards breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Comparison (SDS) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.3 |

| Bacillus subtilis | 0.8 | 0.5 |

| Escherichia coli | 1.0 | 0.7 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Normal Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 90 |

| HeLa (Cervical Cancer) | 30 | 85 |

| A549 (Lung Cancer) | 28 | 88 |

Propiedades

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBFSXSXAKJJC-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14379-56-7 (Parent) | |

| Record name | Sodium N-lauroylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30220895 | |

| Record name | Sodium N-lauroylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-64-2 | |

| Record name | Sodium N-lauroylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-lauroylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(1-oxododecyl)-L-serinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM N-LAUROYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D5EU0568 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.